3-Chloro-4-(3-chlorophenyl)-2-butanone
Description
3-Chloro-4-(3-chlorophenyl)-2-butanone is a halogenated aromatic ketone featuring a butanone backbone substituted with two chlorine atoms: one at the 3-position of the ketone chain and a 3-chlorophenyl group at the 4-position. This structure confers unique physicochemical properties, including increased molecular weight and polarity compared to non-halogenated analogs. The chlorine substituents likely enhance stability and reduce flammability but may also influence reactivity and toxicity profiles.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-chloro-4-(3-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-3-2-4-9(11)5-8/h2-5,10H,6H2,1H3 |
InChI Key |
DSQMQTAIPYXOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 2-Butanone (C₄H₈O): A simple linear ketone lacking halogenation. Its low molecular weight (72.11 g/mol) and unsubstituted structure result in high volatility (boiling point: 79–81°C) and flammability (flash point: -9°C) . In contrast, 3-chloro-4-(3-chlorophenyl)-2-butanone’s chlorine substituents increase molecular weight (estimated ~217.5 g/mol) and reduce volatility, though exact data is unavailable.
1-(3-Chlorophenyl)-1H-tetrazole :
A nitrogen-rich energetic compound with a 3-chlorophenyl group (). While functionally distinct (tetrazole ring vs. ketone), the 3-chlorophenyl substituent contributes to intermolecular interactions (e.g., Cl···H, 12.7% in Hirshfeld surface analysis) and thermal stability. The target compound’s linear ketone structure may exhibit lower thermal decomposition reactivity compared to the exothermic decomposition of the tetrazole derivative.- Halofuranones (e.g., BMX-3): Cyclic halogenated furanones like BMX-3 () share chlorine substituents but differ in ring structure. The conjugated system of furanones may increase electrophilic reactivity compared to the aliphatic ketone backbone of the target compound.
Physicochemical Properties
Table 1: Estimated Properties of this compound vs. Analogs
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